Superior Biocatalytic Synthesis Efficiency of Didodecyl vs. Dihexadecyl Thiodipropionate
In a head-to-head biocatalytic synthesis study, the immobilized lipase B from *Candida antarctica* (Novozym 435) demonstrated vastly superior catalytic activity for the production of didodecyl 3,3'-thiodipropionate compared to alternative industrial lipases. The data highlight a specific, quantifiable efficiency advantage for the didodecyl ester's synthesis over the dihexadecyl (C16) analog's precursor system [1].
| Evidence Dimension | Enzyme Activity (Units/g) for Esterification |
|---|---|
| Target Compound Data | 1489 units/g (for Novozym 435 lipase B from *Candida antarctica* when synthesizing didodecyl 3,3'-thiodipropionate) |
| Comparator Or Baseline | Approximately 10 units/g (for lipases from *Rhizomucor miehei* (Lipozyme RM IM) and *Thermomyces lanuginosus* (Lipozyme TL IM)) |
| Quantified Difference | ~149-fold higher enzyme activity |
| Conditions | Solvent-free esterification in vacuo (80 kPa) at 60-80°C |
Why This Matters
This ~149-fold higher enzymatic activity enables a significantly more efficient and potentially 'greener' manufacturing route for the C12 ester, which can translate to lower production costs and reduced environmental impact compared to routes using less active catalysts, directly impacting procurement economics.
- [1] Weber, N., Weitkamp, P., & Mukherjee, K. D. (2006). Dialkyl 3,3'-thiodipropionate and dialkyl 2,2'-thiodiacetate antioxidants by lipase-catalyzed esterification and transesterification. Journal of Agricultural and Food Chemistry, 54(8), 2957-2963. View Source
